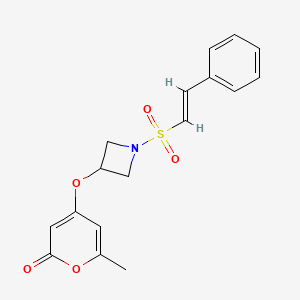

(E)-6-methyl-4-((1-(styrylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one

Description

(E)-6-methyl-4-((1-(styrylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a synthetic organic compound characterized by its unique structural features, including a pyranone ring, a styrylsulfonyl group, and an azetidine moiety

Properties

IUPAC Name |

6-methyl-4-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]oxypyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S/c1-13-9-15(10-17(19)22-13)23-16-11-18(12-16)24(20,21)8-7-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTWLHPIARGTBF-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-methyl-4-((1-(styrylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one typically involves multiple steps:

Formation of the Pyranone Core: The pyranone core can be synthesized via a condensation reaction between a suitable aldehyde and a β-keto ester under acidic or basic conditions.

Introduction of the Styrylsulfonyl Group: The styrylsulfonyl group can be introduced through a sulfonylation reaction using a styrene derivative and a sulfonyl chloride in the presence of a base such as triethylamine.

Azetidine Ring Formation: The azetidine ring can be formed by cyclization of an appropriate amino alcohol precursor under dehydrating conditions.

Final Coupling: The final step involves coupling the azetidine derivative with the pyranone core through an etherification reaction, typically using a strong base like sodium hydride and a suitable solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the styrylsulfonyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can target the pyranone ring or the styrylsulfonyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Amines or thiols in polar aprotic solvents like DMF or DMSO.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products may include reduced pyranone derivatives or desulfonylated compounds.

Substitution: Products may include substituted azetidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (E)-6-methyl-4-((1-(styrylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is C17H19N1O4S, with a molecular weight of approximately 345.40 g/mol. Its structure features a pyran ring substituted with a styrylsulfonyl azetidine moiety, which contributes to its biological activity.

Antiviral Activity

One of the prominent applications of (E)-6-methyl-4-((1-(styrylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is its potential antiviral properties. Research indicates that compounds with similar structures exhibit inhibitory effects against various viruses, including influenza. A patent (WO2010148197A1) discusses methods for inhibiting influenza virus replication using compounds that may include derivatives of this pyran derivative .

Anti-cancer Properties

Studies have suggested that compounds containing the pyran ring can exhibit anti-cancer properties. The structural features of (E)-6-methyl-4-((1-(styrylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one may enhance its efficacy against certain cancer cell lines. For instance, research into related pyran derivatives has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

Enzyme Inhibition

The compound may act as an enzyme inhibitor, targeting specific pathways involved in viral replication or cancer cell proliferation. Understanding the precise mechanisms through which (E)-6-methyl-4-((1-(styrylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one exerts its effects could lead to the development of more effective therapeutic agents.

Molecular Interactions

The interactions between this compound and biological macromolecules such as proteins and nucleic acids are crucial for its activity. Studies utilizing molecular docking simulations could provide insights into how (E)-6-methyl-4-((1-(styrylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one binds to target sites, enhancing our understanding of its pharmacological profile.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (E)-6-methyl-4-((1-(styrylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The styrylsulfonyl group could play a key role in these interactions, potentially forming hydrogen bonds or electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

6-methyl-4-((1-(phenylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one: Similar structure but with a phenylsulfonyl group instead of a styrylsulfonyl group.

6-methyl-4-((1-(tosyl)azetidin-3-yl)oxy)-2H-pyran-2-one: Contains a tosyl group instead of a styrylsulfonyl group.

6-methyl-4-((1-(methanesulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one: Features a methanesulfonyl group instead of a styrylsulfonyl group.

Uniqueness

(E)-6-methyl-4-((1-(styrylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is unique due to the presence of the styrylsulfonyl group, which can impart distinct chemical and biological properties. This group may enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug design and other applications.

Biological Activity

(E)-6-methyl-4-((1-(styrylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes data from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of (E)-6-methyl-4-((1-(styrylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one can be represented as follows:

- Molecular Formula : C₁₃H₁₄N₂O₃S

- Molecular Weight : 290.34 g/mol

- IUPAC Name : (E)-6-methyl-4-((1-(styrylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one

Research indicates that this compound exhibits its biological activity through several mechanisms:

- Inhibition of Tumor Growth : Preliminary studies suggest that (E)-6-methyl-4-((1-(styrylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one can inhibit the proliferation of various cancer cell lines, including colorectal adenocarcinoma cells. The compound appears to interfere with key signaling pathways involved in cell cycle regulation and apoptosis .

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related cellular damage .

- Anti-inflammatory Effects : In vitro studies have shown that (E)-6-methyl-4-((1-(styrylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one can modulate inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Case Study 1: Anticancer Potential

In a study assessing the anticancer properties of (E)-6-methyl-4-((1-(styrylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one, researchers found that the compound exhibited an IC50 value of approximately 50 nM against LoVo cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest in the G0/G1 phase, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory properties of the compound, revealing that it significantly reduced the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in RAW 264.7 macrophages treated with lipopolysaccharide (LPS). This suggests that (E)-6-methyl-4-((1-(styrylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one may be beneficial in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the critical structural features of (E)-6-methyl-4-((1-(styrylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one, and how do they influence its chemical reactivity?

- Key Features :

- Pyran-2-one core : A lactone ring with keto-enol tautomerism, influencing hydrogen-bonding interactions and stability .

- Styrylsulfonyl-azetidine moiety : The sulfonyl group enhances electrophilicity, while the azetidine ring introduces steric constraints and conformational rigidity .

- E-configuration : The trans arrangement of the styryl group affects π-π stacking and molecular geometry .

Q. What synthetic routes are commonly employed to prepare this compound, and what are their limitations?

- Reported Routes :

- Stepwise coupling : React 6-methyl-4-hydroxy-2H-pyran-2-one with a pre-synthesized (E)-1-(styrylsulfonyl)azetidin-3-ol under Mitsunobu conditions (e.g., DIAD, PPh₃) .

- One-pot sulfonylation : Introduce the styrylsulfonyl group to azetidine via nucleophilic substitution using styryl sulfonyl chloride .

- Limitations : Low yields (<40%) due to steric hindrance in azetidine functionalization. Mitigate by optimizing solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

- Variables to Test :

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Solvent | DMF, THF, AcCN | DMF (polar aprotic) |

| Temperature (°C) | 60, 80, 100 | 80 |

| Catalyst | PPh₃, TBAB, None | PPh₃ (Mitsunobu) |

- Design of Experiments (DOE) : Use fractional factorial designs to identify interactions between variables. Monitor by HPLC .

Q. What computational methods are suitable for predicting the compound’s binding interactions with biological targets?

- Approaches :

- Molecular docking (AutoDock Vina) : Simulate interactions with enzymes (e.g., kinases) using the pyran-2-one core as a hydrogen-bond acceptor .

- DFT calculations (Gaussian) : Analyze electron density maps to identify reactive sites (e.g., sulfonyl group’s electrophilicity) .

Q. How can conflicting biological activity data (e.g., inconsistent IC₅₀ values) be resolved?

- Root Causes :

- Sample degradation : Organic compounds in aqueous buffers may hydrolyze the lactone ring. Stabilize with cryopreservation .

- Assay variability : Use orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .

- Mitigation : Include internal controls (e.g., reference inhibitors) and validate purity via LC-MS before assays .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- SAR Parameters :

| Modification Site | Biological Impact (Example) |

|---|---|

| Pyran-2-one methylation | Increased metabolic stability |

| Styryl substitution | Enhanced π-stacking with receptors |

| Sulfonyl replacement | Altered solubility and toxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.